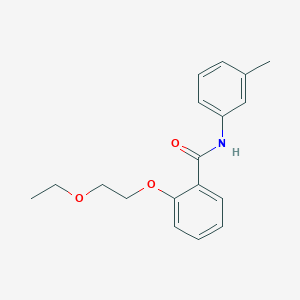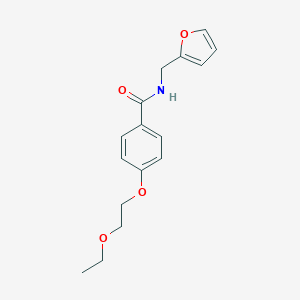![molecular formula C20H21ClN2O2 B269447 N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide, also known as AZ-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is classified as a benzamide and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide are diverse and complex. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has also been shown to have neuroprotective effects. It has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-angiogenic properties, making it a potential candidate for the treatment of various vascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its specificity for HDAC inhibition. This specificity allows for the targeted inhibition of HDACs without affecting other enzymes or proteins. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound for use in lab experiments.
One of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals and may require the use of organic solvents. Additionally, the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide. One area of research is the development of new analogs of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide with improved solubility and specificity for HDAC inhibition. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide and its effects on gene expression. Finally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has shown promise in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for HDAC inhibition and diverse biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with 1-azepanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide as the final product. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Propiedades
Nombre del producto |
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide |
|---|---|
Fórmula molecular |
C20H21ClN2O2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
N-[4-(azepane-1-carbonyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24) |
Clave InChI |
FFCDSHNRBROWNB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)